N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
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Overview
Description
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide typically involves multiple stepsKey reagents and conditions include the use of chlorinating agents, oxidizing agents, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted chlorophenyl derivatives .
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group and sulfur-containing heterocycle .
Uniqueness
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide is unique due to its specific thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications .
Properties
Molecular Formula |
C16H18ClN3O3S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-10(2)7-15(21)18-16-13-8-24(22,23)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
MFLVSRFDQIHFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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